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For Researchers, Scientists, and Drug Development Professionals

The field of antibody-drug conjugates (ADCs) has witnessed significant advancements, with the
linker technology playing a pivotal role in the efficacy and safety of these targeted therapies.
Among the various linkers developed, polyethylene glycol (PEG) based linkers have gained
prominence for their ability to enhance the solubility, stability, and pharmacokinetic profiles of
ADCs. This technical guide provides an in-depth overview of a specific bifunctional PEG linker,
MeNH-PEG2-OH, for its application in the development of ADCs.

Introduction to MeNH-PEG2-OH as an ADC Linker

MeNH-PEG2-OH, chemically known as 2-(2-(methylamino)ethoxy)ethan-1-ol, is a short-chain,
hydrophilic, and bifunctional linker. Its structure comprises a methylamino group (-NHCH3) at
one terminus and a hydroxyl group (-OH) at the other, connected by a diethylene glycol (PEG2)
spacer. This unique architecture allows for the sequential or orthogonal conjugation of both the
antibody and the cytotoxic payload, a critical step in the synthesis of well-defined and
homogenous ADCs.

The incorporation of the PEG moiety, even a short PEG2 unit, can impart favorable
physicochemical properties to the ADC. It can help mitigate the aggregation often associated
with hydrophobic payloads and improve the overall solubility of the conjugate.[1][2]
Furthermore, the hydrophilic nature of the PEG chain can create a protective shield around the
payload, potentially reducing immunogenicity and prolonging the circulation half-life of the ADC.

[3]
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Physicochemical Properties and Synthesis

A summary of the key physicochemical properties of MeNH-PEG2-OH is provided in the table

below.
Property Value Reference
Chemical Formula C5H13N0O2 N/A
Molecular Weight 119.16 g/mol N/A
CAS Number 85475-01-0 [4]
Appearance Colorless to light yellow oil N/A

- Soluble in water and most
Solubility ) N/A
organic solvents

While a detailed, publicly available, step-by-step synthesis protocol for MeNH-PEG2-OH is not
readily found in the searched literature, its synthesis would generally involve the protection of
one functional group while modifying the other, followed by deprotection. A plausible synthetic
route could start from diethylene glycol, with sequential reactions to introduce the methylamino
and hydroxyl functionalities.

Role in Antibody-Drug Conjugation

The bifunctional nature of MeNH-PEG2-OH is central to its utility in ADC development. The
methylamino and hydroxyl groups provide reactive handles for conjugation to the antibody and
the cytotoxic payload.

Conjugation Chemistry

The primary amine of the methylamino group and the primary hydroxyl group can be utilized in
various bioconjugation reactions.

» Amine-Reactive Chemistry: The methylamino group can react with activated esters (e.g., N-
hydroxysuccinimide esters) or isothiocyanates present on a modified antibody or payload to
form stable amide or thiourea bonds, respectively.
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» Hydroxyl-Reactive Chemistry: The hydroxyl group can be activated or reacted with moieties
like isocyanates to form carbamate linkages, or it can be used in esterification reactions with
carboxylic acids on the payload or antibody.

The choice of conjugation strategy depends on the available functional groups on the antibody
and the payload, and the desired stability of the resulting linkage.

Click to download full resolution via product page

Site-Specific Conjugation

The quest for more homogenous ADCs with a well-defined drug-to-antibody ratio (DAR) has led
to the development of site-specific conjugation technologies.[1][5] MeNH-PEG2-OH can be
utilized in such strategies. For instance, the linker could be first attached to the payload, and
the resulting linker-payload complex, with a reactive group at the other end of the linker, can
then be conjugated to a specific site on the antibody, such as an engineered cysteine or a non-
natural amino acid. This approach allows for precise control over the DAR, leading to a more
uniform product with predictable pharmacokinetic and pharmacodynamic properties.[6]

Experimental Protocols

Detailed, publicly available experimental protocols specifically for MeNH-PEG2-OH in ADC
synthesis are scarce. However, based on general knowledge of bioconjugation, the following
outlines a plausible, generalized workflow.

General Protocol for Antibody-Linker-Payload
Conjugation

Materials:
e Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

e MeNH-PEG2-OH linker
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o Cytotoxic payload with a reactive functional group (e.g., a carboxylic acid or an activated
ester)

o Coupling agents (e.g., EDC/NHS for carboxylic acids)
e Anhydrous solvents (e.g., DMF or DMSO)

 Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction
chromatography (HIC))

Procedure:

o Antibody Preparation: If necessary, buffer exchange the antibody into a conjugation-
compatible buffer and adjust the concentration.

o Linker-Payload Synthesis:

o Activate the cytotoxic payload (if it contains a carboxylic acid) using EDC and NHS in an
anhydrous solvent.

o React the activated payload with the hydroxyl group of MeNH-PEG2-OH. The
methylamino group should be protected during this step (e.g., with a Boc group).

o Purify the linker-payload conjugate.
o Deprotect the methylamino group.
e Antibody-Linker-Payload Conjugation:

o Activate the linker-payload conjugate (if the methylamino group is to react with a carboxyl
group on the antibody) or directly react it with a suitable functional group on the antibody
(e.g., an engineered cysteine via a maleimide handle incorporated into the linker).

o Incubate the antibody with the activated linker-payload at a specific molar ratio for a
defined period at a controlled temperature.

o Purification of the ADC:
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o Remove unreacted linker-payload and other small molecules using SEC.

o Further purify the ADC to separate species with different DARs using HIC, if necessary.

e Characterization:

o Determine the DAR using techniques like UV-Vis spectroscopy, HIC-HPLC, or mass
spectrometry.

o Assess the purity and aggregation state of the ADC using SEC.

o Confirm the integrity of the conjugate using SDS-PAGE.

Click to download full resolution via product page

Quantitative Data and Performance of ADCs with
PEG Linkers

While specific quantitative data for ADCs utilizing the MeNH-PEG2-OH linker is not available in
the searched literature, data from ADCs with other short-chain PEG linkers can provide
valuable insights into the expected performance.

Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC, influencing its efficacy and toxicity.[7] Site-
specific conjugation methods, where MeNH-PEG2-OH could be employed, generally yield a
more homogenous product with a defined DAR, often around 2 or 4.[6] In contrast, traditional
conjugation methods like lysine conjugation result in a heterogeneous mixture of species with
varying DARSs.

Conjugation Typical Average o

DAR Distribution Reference
Method DAR
Lysine Conjugation 3.5 0-8 [7]
Cysteine (engineered) 2or4 Homogenous [6]
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In Vitro Stability

The stability of the linker is crucial to prevent premature release of the cytotoxic payload in
circulation, which can lead to off-target toxicity.[8] In vitro plasma stability assays are commonly
used to assess linker stability by incubating the ADC in plasma from different species and
monitoring the amount of released payload over time.[9] While specific data for MeNH-PEG2-
OH is lacking, PEGylated linkers, in general, are designed to enhance stability.[10]

Ke
. Stability in Stability in o . .
Linker Type Consideration Reference
Human Plasma Mouse Plasma
S
Susceptible to Species-specific
Valine-Citrulline Generally stable carboxylesterase  differences are [9]
1c cleavage important.
pH-dependent, Useful for acid-
Hydrazone less stable at pH-dependent cleavable N/A
acidic pH strategies.
Payload is
Thioether (non- ) ) released after
Highly stable Highly stable ) N/A
cleavable) antibody
degradation.

In Vitro Cytotoxicity

The potency of an ADC is typically evaluated in vitro using cytotoxicity assays on cancer cell
lines that express the target antigen. The half-maximal inhibitory concentration (IC50) is a
common metric. The IC50 value is dependent on the payload, the target antigen expression
level, and the efficiency of ADC internalization and payload release. For ADCs with PEG
linkers, the cytotoxicity is expected to be comparable to other ADCs with the same payload,
provided the linker allows for efficient payload release inside the target cell.[11]
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. Target ADC .
Cell Line ] Linker Type IC50 (nM) Reference
Antigen Payload

SK-BR-3 HER2 MMAE Val-Cit-PAB ~1 [11]

NCI-N87 HER2 MMAE Val-Cit-PAB ~0.5 [11]
SMCC (non-

BT-474 HER2 DM1 ~0.1 [5]
cleavable)

Pharmacokinetics

The pharmacokinetic profile of an ADC is a key determinant of its therapeutic window.
PEGylation is a well-established strategy to improve the pharmacokinetics of biologics by
increasing their hydrodynamic size, which reduces renal clearance and extends the circulation
half-life.[12] Even a short PEG linker like MeNH-PEG2-OH can contribute to improved
pharmacokinetics.[13]

Key PK Typical Value Impact of
ADC Analyte . Reference
Parameter Range PEGylation
] ] Can be
Total Antibody Half-life (t1/2) 100-400 hours ) [14]
increased
Can be
Conjugated ADC  Clearance (CL) 0.1-0.5 L/day [14]
decreased

A stable linker
Free Payload Cmax Low ng/mL range o [15]
minimizes Cmax

Mechanism of Action and Payload Release

The mechanism of action of an ADC involves several steps, from binding to the target antigen
on the cancer cell surface to the release of the cytotoxic payload inside the cell.
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If MeNH-PEG2-OH is part of a non-cleavable linker strategy, the payload is released after the
antibody is fully degraded in the lysosome. In this case, the payload is released with the linker
and a fragment of the antibody (e.g., an amino acid) still attached. This requires that the
payload retains its cytotoxic activity with the linker attached.

If MeNH-PEG2-OH is incorporated into a cleavable linker, the payload release is triggered by
the specific environment within the cancer cell. Common cleavable linker strategies include:

o Enzyme-cleavable linkers: These often contain a peptide sequence that is cleaved by
lysosomal proteases like cathepsin B.

o pH-sensitive linkers: These linkers, such as hydrazones, are stable at the neutral pH of blood
but are hydrolyzed in the acidic environment of endosomes and lysosomes.

o Redox-sensitive linkers: These contain disulfide bonds that are cleaved in the reducing
environment of the cell.

The MeNH-PEG2-OH itself does not confer cleavability but acts as a spacer within these linker
designs.

Conclusion

MeNH-PEG2-OH is a versatile, bifunctional PEG linker with the potential to contribute
significantly to the development of next-generation antibody-drug conjugates. Its hydrophilic
nature can improve the solubility and pharmacokinetic properties of ADCs, while its dual
functional groups allow for flexible and site-specific conjugation strategies. Although specific,
detailed public data on ADCs utilizing this particular linker is limited, the principles of
PEGylation and ADC design suggest that MeNH-PEG2-OH is a valuable tool for researchers
and drug developers aiming to create more effective and safer targeted cancer therapies.
Further research and publication of data on ADCs incorporating this linker will be crucial for
fully elucidating its potential and optimizing its application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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